molecular formula C17H20N4O5 B14176867 2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine CAS No. 922713-82-4

2'-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine

Cat. No.: B14176867
CAS No.: 922713-82-4
M. Wt: 360.4 g/mol
InChI Key: CNRFIOABQWZFRY-GZBFAFLISA-N
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Description

2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine is a synthetic nucleoside analog It is structurally related to deoxycytidine, a component of DNA, but with a modification at the 4-amino group of the cytidine base, where a 4-methylphenylcarbamoyl group is attached

Preparation Methods

The synthesis of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine typically involves the following steps:

    Starting Material: The synthesis begins with 2’-deoxycytidine.

    Protection of Hydroxyl Groups: The hydroxyl groups of the deoxyribose moiety are protected using standard protecting groups such as silyl ethers.

    Carbamoylation: The protected 2’-deoxycytidine is then reacted with 4-methylphenyl isocyanate under mild conditions to form the carbamoyl derivative.

    Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine.

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, which may reduce the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles like amines or thiols can replace the 4-methylphenyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.

    Biology: The compound is studied for its potential to interfere with DNA replication and repair processes, making it a useful tool in molecular biology research.

    Industry: The compound can be used in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine involves its incorporation into DNA during replication. The presence of the 4-methylphenylcarbamoyl group can hinder the normal function of DNA polymerases, leading to the termination of DNA synthesis. This can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair pathways.

Comparison with Similar Compounds

2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine can be compared with other nucleoside analogs such as:

    2’-Deoxycytidine: The parent compound, which lacks the 4-methylphenylcarbamoyl modification.

    5-Aza-2’-deoxycytidine: A nucleoside analog used in the treatment of myelodysplastic syndromes and certain cancers.

    2’-Deoxy-5-fluorocytidine: Another modified nucleoside with anticancer properties.

The uniqueness of 2’-Deoxy-N-[(4-methylphenyl)carbamoyl]cytidine lies in its specific modification, which can confer unique biological properties and potential therapeutic applications not seen with other nucleoside analogs.

Properties

CAS No.

922713-82-4

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

1-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-3-(4-methylphenyl)urea

InChI

InChI=1S/C17H20N4O5/c1-10-2-4-11(5-3-10)18-16(24)19-14-6-7-21(17(25)20-14)15-8-12(23)13(9-22)26-15/h2-7,12-13,15,22-23H,8-9H2,1H3,(H2,18,19,20,24,25)/t12-,13+,15+/m0/s1

InChI Key

CNRFIOABQWZFRY-GZBFAFLISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O

Origin of Product

United States

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